molecular formula C20H13N3O3S2 B2358759 3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one CAS No. 862975-55-1

3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one

Cat. No. B2358759
M. Wt: 407.46
InChI Key: RXPVCTSZKJIGNR-UHFFFAOYSA-N
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Description

The compound “3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a fused benzene and thiazole ring containing electron-rich heteroatoms, nitrogen and sulfur . The title compound was obtained by the domino oxa–Michael–aldol (DOMA) reaction and has the cyclohexanone ring in a chair conformation with intra-annular torsion angles in the range 49.9 (2)–58.9 (2)° .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .

Scientific Research Applications

Application 1: Antimicrobial Studies

  • Summary of Application : Aminothiazole-Linked Metal Chelates were synthesized and studied for their antimicrobial properties .
  • Methods of Application : The new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then chelated with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
  • Results : The compounds showed strong antimicrobial activity. The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities of 20 and 21 mm for compounds (8) and (7), respectively .

Application 2: Anti-tubercular Compounds

  • Summary of Application : Benzothiazole based anti-tubercular compounds were synthesized and their in vitro and in vivo activity was studied .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results : The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

properties

IUPAC Name

3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPVCTSZKJIGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one

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